1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chloro-fluoro phenyl group, a sulfanyl group, an imidazole ring, and a dimethoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, could impart some degree of aromaticity to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro-fluoro phenyl group might undergo nucleophilic aromatic substitution reactions, while the imidazole ring might participate in acid-base reactions .Scientific Research Applications
Synthesis and Biological Activities of Novel Thiazole Derivatives
This study discusses the synthesis of novel thiazole derivatives, including 1-[6-aryl-1-(2-chlorothiazol-5-yl-methyl)-2-(2-chlorothiazol-5-yl -methylsulfanyl)-4-methyl-1,6-dihydropyrimidin-5-yl]carboxylates or ethanones, which were synthesized via N,S-dialkylation. Preliminary bioassays indicated that these compounds possess moderate to weak fungicidal and insecticidal activities (Xiao-fei Zhu & De-Qing Shi, 2008).
Synthesis, Structure, and Reactivity
On Substituted Pyrazole Derivatives
This research details the molecular structures of certain ethanone derivatives. The structures, involving nonplanar arrangements and weak intermolecular interactions, were determined through crystallographic analysis. The study provides insights into the reactivity and potential applications of these derivatives (Carlos Bustos et al., 2015).
Synthesis and Structural Characterization of Isostructural Thiazoles
The synthesis and crystallization of certain thiazole derivatives, including 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, were explored. The resulting materials were isostructural with triclinic symmetry, providing a basis for understanding their chemical behavior (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Synthesis and Characterization
Synthesis, crystal structures, and DFT studies of Pyrazole Derivatives
This study synthesized certain pyrazole derivatives and analyzed their structures using X-ray diffraction and DFT calculations. The findings contribute to the understanding of the molecular geometries and electronic properties of these compounds, which are essential for their potential application in scientific research (Z. S. Şahin et al., 2011).
Synthesis and Anti-Inflammatory Activity of Triazol Ethanones
This research synthesized 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives and evaluated their anti-inflammatory activities. One particular derivative demonstrated significant activity, suggesting potential therapeutic applications (N. Karande & L. Rathi, 2017).
Synthesis and Biological Evaluation of Imidazole Derivatives
This study reports the synthesis of 2,4,5-trisubstituted-1H-imidazoles and their evaluation as antibacterial and antifungal agents. The compounds were synthesized starting from various aromatic acetic acids, indicating their potential in medical research (S. D. Sawant, R. Patil, & A. Baravkar, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c1-26-17-7-6-13(10-18(17)27-2)11-19(25)24-9-8-23-20(24)28-12-14-15(21)4-3-5-16(14)22/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZBAVWEJGXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
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